Cas no 2034563-76-1 (N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide)
![N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide structure](https://ja.kuujia.com/scimg/cas/2034563-76-1x500.png)
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide 化学的及び物理的性質
名前と識別子
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- N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
- N'-(2-methylsulfanylphenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide
- N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
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- インチ: 1S/C18H18N4O2S2/c1-25-16-6-3-2-5-14(16)21-18(24)17(23)19-11-15(13-7-10-26-12-13)22-9-4-8-20-22/h2-10,12,15H,11H2,1H3,(H,19,23)(H,21,24)
- InChIKey: GWZZTVBSZVBPOE-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C(CNC(C(NC1C=CC=CC=1SC)=O)=O)N1C=CC=N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 494
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 130
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6519-8169-4mg |
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
2034563-76-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6519-8169-15mg |
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
2034563-76-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6519-8169-5μmol |
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
2034563-76-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6519-8169-1mg |
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
2034563-76-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6519-8169-40mg |
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
2034563-76-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6519-8169-20mg |
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
2034563-76-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6519-8169-25mg |
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
2034563-76-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6519-8169-2mg |
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
2034563-76-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6519-8169-3mg |
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
2034563-76-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6519-8169-5mg |
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |
2034563-76-1 | 5mg |
$69.0 | 2023-09-08 |
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamideに関する追加情報
Introduction to N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide (CAS No. 2034563-76-1)
N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a highly specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 2034563-76-1, represents a novel class of molecules with potential applications in drug discovery and therapeutic development. The intricate structure of this molecule, featuring a combination of aromatic rings, heterocyclic groups, and functionalized side chains, makes it a subject of great interest for researchers exploring new pharmacophores.
The molecular framework of N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide incorporates several key structural motifs that contribute to its unique chemical properties. The presence of a methylsulfanyl group on the phenyl ring introduces a polar character, enhancing the compound's solubility in polar solvents and facilitating interactions with biological targets. Additionally, the integration of a 1H-pyrazole ring and a thiophene moiety provides the molecule with aromatic stability and electronic richness, which are often desirable traits in drug candidates.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional aspects of this compound. Studies have shown that the 1H-pyrazole and thiophene units can act as crucial pharmacophoric elements, influencing binding affinity and selectivity when interacting with biological receptors. These findings align with the growing body of evidence suggesting that heterocyclic compounds are pivotal in the design of next-generation therapeutics.
In the realm of medicinal chemistry, the synthesis and characterization of N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide have opened up new avenues for exploration. Researchers have been particularly intrigued by its potential as a scaffold for developing small-molecule inhibitors targeting various disease-related pathways. For instance, preliminary studies indicate that this compound may exhibit inhibitory activity against enzymes involved in inflammatory responses, making it a promising candidate for anti-inflammatory drug development.
The synthesis of this complex molecule involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the methylsulfanyl group onto the phenyl ring is a critical step, often achieved through nucleophilic substitution reactions. Subsequent functionalization of the ethylene chain with both a 1H-pyrazole ring and a thiophene unit further enhances the molecule's structural complexity. These synthetic strategies highlight the importance of well-designed synthetic routes in accessing structurally diverse compounds for drug discovery.
The pharmacological profile of N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is currently under extensive investigation. In vitro assays have revealed interesting interactions with certain biological targets, suggesting potential therapeutic benefits. However, further studies are needed to fully elucidate its mechanism of action and assess its safety profile. These investigations will likely involve collaboration between synthetic chemists, pharmacologists, and bioinformaticians to integrate experimental data with computational predictions.
The role of computational tools in understanding the behavior of such complex molecules cannot be overstated. Advanced simulation techniques allow researchers to predict how N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide will interact with biological targets at the molecular level. These insights can guide the optimization process, helping to refine the compound's structure for improved efficacy and reduced toxicity. As computational methods continue to evolve, they will undoubtedly play an increasingly significant role in accelerating drug discovery efforts.
The potential applications of N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide extend beyond traditional pharmaceutical uses. Its unique structural features make it a valuable tool for studying fundamental chemical interactions in biological systems. By exploring how this compound interacts with various biomolecules, researchers can gain insights into complex biological processes and develop new strategies for modulating these processes therapeutically.
In conclusion, N'-[2-(methylsulfanyl)phenyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide (CAS No. 2034563-76-1) represents a fascinating compound with significant potential in chemical biology and drug discovery. Its intricate structure, featuring multiple functional groups and heterocyclic moieties, makes it a promising candidate for developing innovative therapeutics. As research continues to uncover its pharmacological properties and synthetic possibilities, this compound is poised to make meaningful contributions to both academic research and industrial applications.
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